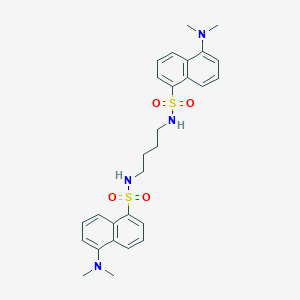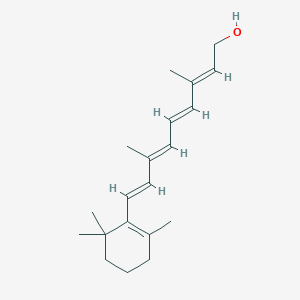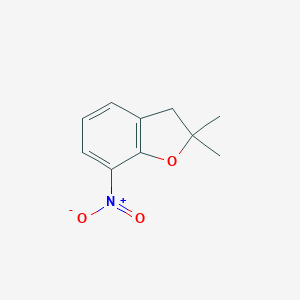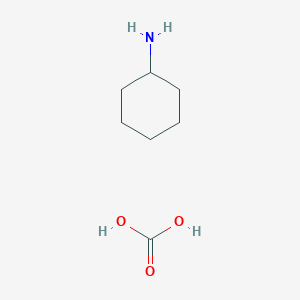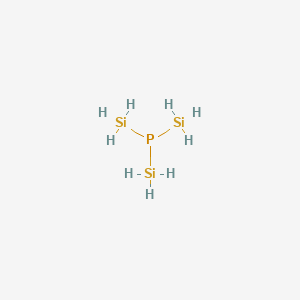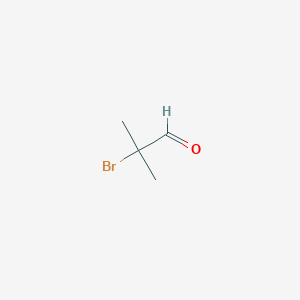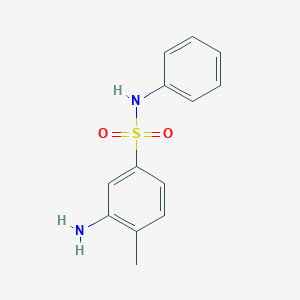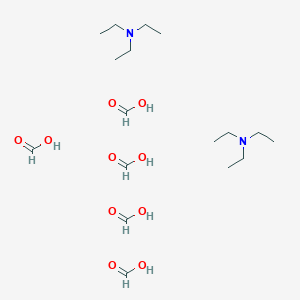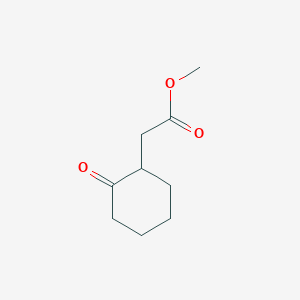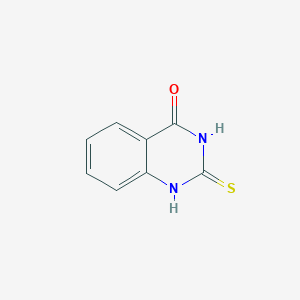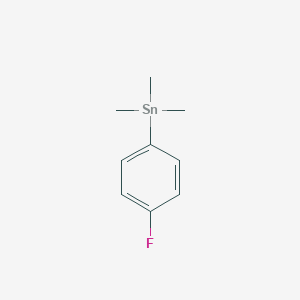
Stannane, (4-fluorophenyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (4-fluorophenyl)trimethyl-, also known as 4-Fluorophenyltrimethylstannane, is an organotin compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of stannane, which is a class of organotin compounds that have been widely used in organic synthesis. The unique properties of stannane, (4-fluorophenyl)trimethyl- make it an attractive candidate for a range of applications, including in the fields of medicinal chemistry and material science.
Mécanisme D'action
The exact mechanism of action of stannane, (4-fluorophenyl)trimethyl- is not fully understood. However, it is thought to exert its biological effects through the inhibition of key enzymes involved in cellular processes. This inhibition may lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Stannane, (4-fluorophenyl)trimethyl- has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Stannane, (4-fluorophenyl)trimethyl- offers a number of advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and its unique properties make it an attractive candidate for a range of applications. However, there are also limitations associated with the use of this compound, including its potential toxicity and the need for careful handling.
Orientations Futures
There are a number of potential future directions for research involving stannane, (4-fluorophenyl)trimethyl-. One key area of interest is in the development of new anti-cancer therapies based on this compound. Additionally, there is potential for the use of stannane, (4-fluorophenyl)trimethyl- in the development of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in a range of scientific fields.
Applications De Recherche Scientifique
Stannane, (4-fluorophenyl)trimethyl- has been the subject of extensive research due to its potential applications in a range of scientific fields. One key area of interest is in the field of medicinal chemistry, where stannane, (4-fluorophenyl)trimethyl- has been shown to exhibit promising anti-cancer activity. This compound has also been investigated for its potential use as a building block in the synthesis of other biologically active molecules.
Propriétés
Numéro CAS |
14101-14-5 |
|---|---|
Nom du produit |
Stannane, (4-fluorophenyl)trimethyl- |
Formule moléculaire |
C9H13FSn |
Poids moléculaire |
258.91 g/mol |
Nom IUPAC |
(4-fluorophenyl)-trimethylstannane |
InChI |
InChI=1S/C6H4F.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3; |
Clé InChI |
IJIVCYSWQPYWFG-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)F |
SMILES canonique |
C[Sn](C)(C)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


